The synthesis of 5-methoxy-2,3-dihydro-1H-inden-4-amine typically involves several key steps:
For large-scale production, methods similar to those used in laboratory synthesis are optimized for higher yields and purity. This may involve automated systems and continuous flow reactors to maintain consistency throughout the production process.
The molecular structure of 5-methoxy-2,3-dihydro-1H-inden-4-amine can be described as follows:
The molecular weight of 5-methoxy-2,3-dihydro-1H-inden-4-amine is approximately 163.22 g/mol. The presence of both methoxy and amine functional groups imparts distinct chemical properties that are valuable in various applications.
5-Methoxy-2,3-dihydro-1H-inden-4-amine can participate in several types of chemical reactions:
These reactions yield various products depending on the conditions used:
The mechanism of action for 5-methoxy-2,3-dihydro-1H-inden-4-amine is not fully elucidated but is believed to involve interactions with biological targets such as receptors in the central nervous system. Its structural similarities to known pharmacological agents suggest potential activity at serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes .
Studies have indicated that compounds with similar structures can exhibit significant biological activity, which warrants further investigation into their pharmacodynamics and pharmacokinetics.
The physical and chemical properties of 5-methoxy-2,3-dihydro-1H-inden-4-amine include:
The solubility characteristics are influenced by the presence of polar functional groups like the methoxy and amine groups, suggesting moderate solubility in polar solvents.
5-Methoxy-2,3-dihydro-1H-inden-4-amine has several scientific applications:
The global proliferation of aminoindane-based novel psychoactive substances (NPS) directly correlates with legislative crackdowns on synthetic cathinones. Following the UK's 2010 ban on mephedrone and related cathinones—and similar U.S. scheduling actions in 2016 targeting α-PVP and butylone analogs [8] [10]—designer drug manufacturers pivoted toward underregulated chemical scaffolds. Aminoindanes, first investigated in the mid-20th century for bronchodilatory and analgesic applications [10], were repurposed as "legal" substitutes for MDMA and cathinones. Their rapid market penetration was facilitated by structural novelty, which circumvented existing analog laws, and online marketing as "safer" alternatives [4] [10].
The compound 5-methoxy-2,3-dihydro-1H-inden-4-amine (commonly abbreviated MEAI) emerged prominently in this landscape. Initially distributed recreationally as "Pace," it was later developed pharmaceutically as CMND-100 for alcohol use disorder (AUD) [4]. This dual identity—recreational NPS and clinical candidate—exemplifies the complex trajectory of aminoindanes post-cathinone bans. Structurally, MEAI diverges from controlled phenethylamines via its rigid indane core, exploiting legislative gaps that traditionally focused on linear amphetamine derivatives [7] [10].
Table 1: Timeline of Aminoindane Emergence Relative to Key Regulatory Events
Year | Regulatory Action | Resultant Aminoindane Surge |
---|---|---|
2009–2010 | UK/EU bans mephedrone & synthetic cathinones | MDAI, 2-AI marketed as "legal ecstasy" |
2016 | U.S. schedules 10 synthetic cathinones [8] | MEAI (CMND-100) enters clinical development |
2017–2020 | Global NPS monitoring expands | 5-IAI, MMAI analogs detected in seizures |
The core structure of MEAI comprises a bicyclic 2,3-dihydro-1H-indene scaffold with two critical modifications: a methoxy group (-OCH₃) at the 5-position and a primary amine (-NH₂) at the 4-position of the benzocyclic ring [1] [6] . This configuration confers three key stereoelectronic properties:
MEAI belongs to the 4-aminoindane subclass, distinct from prevalent 2-aminoindanes like MDAI or 2-AI. This positional isomerism shifts the amine from the aliphatic bridge (2-position) to the aromatic ring (4-position), fundamentally altering electronic distribution and biological target engagement. Computational models indicate the 4-amine orientation enhances serotonergic affinity by aligning with TM3/5 residues of 5-HT receptors [6].
Table 2: Structural Comparison of Key Aminoindane Derivatives
Compound | IUPAC Name | Amine Position | Ring Substitution | Molecular Formula |
---|---|---|---|---|
MEAI | 5-methoxy-2,3-dihydro-1H-inden-4-amine | 4 (aromatic) | 5-OCH₃ | C₁₀H₁₃NO |
2-AI | 2,3-dihydro-1H-inden-2-amine | 2 (aliphatic) | None | C₉H₁₁N |
MDAI | 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | 2 (aliphatic) | 5,6-methylenedioxy | C₁₀H₁₁NO₂ |
5-IAI | 5-iodo-2,3-dihydro-1H-inden-2-amine | 2 (aliphatic) | 5-Iodo | C₉H₁₀IN |
The strategic placement of the methoxy group at C5 and amine at C4 in MEAI optimizes interactions with monoaminergic transporters and receptors. Biochemical assays reveal its primary mechanism as a moderately selective serotonin releasing agent (SSRA), with a 20-fold preference for serotonin release over dopamine in rat synaptosomes [4]. This contrasts sharply with non-selective releasers like MDMA and aligns with designer goals to emulate entactogenic effects while minimizing stimulatory/adrenergic side effects.
Electronic and Steric Contributions
Radioligand binding studies quantify MEAI’s receptor engagement:
Metabolic Considerations
The 4-amino positioning also alters metabolic pathways. Unlike 2-aminoindanes (susceptible to MAO-B deamination), MEAI undergoes hepatic O-demethylation followed by glucuronidation, producing inactive metabolites that limit acute toxicity [4]. This contrasts with hepatotoxic cathinones like mephedrone, which generate reactive catechol metabolites.
Table 3: Pharmacodynamic Profile of MEAI vs. Structural Analogs
Parameter | MEAI | 2-AI | MDAI |
---|---|---|---|
SERT affinity (Kᵢ) | 120 ± 15 nM | >10,000 nM | 85 ± 10 nM |
NET affinity (Kᵢ) | 780 ± 90 nM | >10,000 nM | 1,200 ± 200 nM |
DAT affinity (Kᵢ) | 2,400 ± 300 nM | >10,000 nM | 3,500 ± 500 nM |
5-HT Release EC₅₀ | 180 ± 20 nM | Inactive | 90 ± 10 nM |
MAO-B Substrate? | No | Yes | Weak |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: